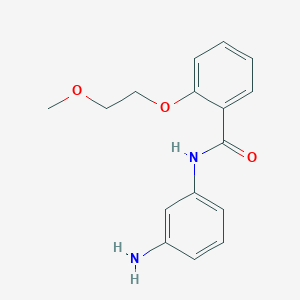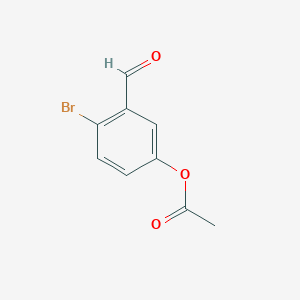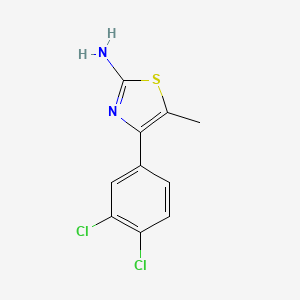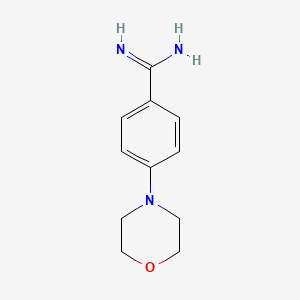
4-Morpholinobenzimidamide
Overview
Description
4-Morpholinobenzimidamide is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.26 . It is recommended to be stored at 4°C and protected from light .Scientific Research Applications
Pharmacophores for PI3K and PIKKs Inhibition : 4-(Pyrimidin-4-yl)morpholines, including derivatives of 4-Morpholinobenzimidamide, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. This inhibition is key in targeting certain cancers and is due to the morpholine oxygen forming hydrogen bonds and conferring selectivity over the broader kinome (Hobbs et al., 2019).
Antimicrobial Properties : The compound 4-(Phenylsulfonyl) morpholine, related to this compound, is known for its antimicrobial properties. It has shown activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).
Fluorescence Microscopy Studies : 4-Morpholinoscriptaid (4MS), a derivative of this compound, has been used in fluorescence microscopy to study cellular uptake, demonstrating rapid cytoplasmic absorption but no nuclear penetration (Fleming et al., 2015).
Gene Expression Knockdown : Morpholino oligos (Morpholinos), including derivatives of this compound, are tools for knocking down gene expression in various models. They have applications in studying gene function in animals and potential as therapeutic agents (Moulton, 2013).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Derivatives of this compound, like 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, have shown inhibitory activity against tumor necrosis factor alpha and nitric oxide, which are important in inflammatory responses (Lei et al., 2017).
Dopamine D4 Receptor Ligands : Morpholine derivatives, including this compound, have been synthesized as selective ligands for the dopamine D4 receptor. This research is significant for developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Potential in Chemotherapy and Antipsychotic Treatments : this compound derivatives have shown potential in inhibiting the PI3 kinase pathway, which is vital in oncology, indicating their potential use in treating cancers (Burger et al., 2011).
Synthesis of Antimicrobial Agents : Dihydropyrazole derivatives containing morpholine have been synthesized as potent antimicrobial agents, showing significant activity against Gram-positive bacterial strains (Wang et al., 2015).
Green Synthesis Methodologies : Electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, related to this compound, represents a green, eco-friendly approach in synthesizing compounds of biological significance (Nematollahi & Esmaili, 2010).
Privileged Structure in Medicinal Chemistry : Morpholine, as a scaffold, is frequently used in medicinal chemistry due to its role in a variety of biological activities and its contribution to improving the pharmacokinetic profile of bioactive molecules (Kourounakis et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-morpholin-4-ylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZZCBRXVNVDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651414 | |
| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019575-98-4 | |
| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
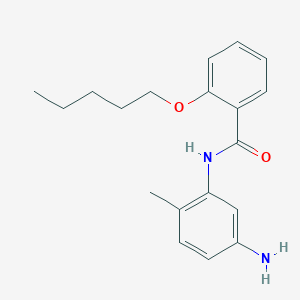

![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)


